![molecular formula C16H14N4O2S B2453067 Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034449-39-1](/img/structure/B2453067.png)
Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use in cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of pain and inflammation.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like cyclooxygenase (cox) and topoisomerase i .
Mode of Action
For instance, some benzo[d]thiazol derivatives have shown to inhibit COX, an enzyme involved in inflammation .
Biochemical Pathways
If it indeed targets cox like its similar compounds, it would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .
Result of Action
If it acts like its similar compounds, it could potentially lead to anti-inflammatory effects due to the inhibition of cox .
Advantages and Limitations for Lab Experiments
One of the advantages of using Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and can be used at low concentrations in cell-based assays. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the study of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves the reaction of 3-(pyrazin-2-yloxy)pyrrolidine with benzo[d]thiazol-2-yl ketone in the presence of a base. This method has been reported in the literature and has been used by various research groups to produce this compound in high yields.
properties
IUPAC Name |
1,3-benzothiazol-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(15-19-12-3-1-2-4-13(12)23-15)20-8-5-11(10-20)22-14-9-17-6-7-18-14/h1-4,6-7,9,11H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNBFYWSMINKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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